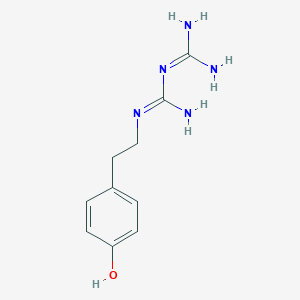

p-Hydroxyphenylethylbiguanide

Description

Properties

CAS No. |

17426-94-7 |

|---|---|

Molecular Formula |

C10H15N5O |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-[2-(4-hydroxyphenyl)ethyl]guanidine |

InChI |

InChI=1S/C10H15N5O/c11-9(12)15-10(13)14-6-5-7-1-3-8(16)4-2-7/h1-4,16H,5-6H2,(H6,11,12,13,14,15) |

InChI Key |

PQASMWYEXAKHKQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCN=C(N)N=C(N)N)O |

Canonical SMILES |

C1=CC(=CC=C1CCN=C(N)N=C(N)N)O |

Synonyms |

4-hydroxyphenformin 4-hydroxyphenformin dihydrochloride 4-hydroxyphenformin hydrochloride 4-hydroxyphenformin monohydrochloride |

Origin of Product |

United States |

Scientific Research Applications

p-Hydroxyphenylethylbiguanide (PHPEB) is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and biochemistry. This article delves into its applications, supported by case studies and data tables, to provide a comprehensive overview of its significance in research.

Antidiabetic Properties

PHPEB has been studied for its ability to enhance insulin sensitivity and lower blood glucose levels. Research indicates that it may act similarly to metformin, a widely used antidiabetic drug.

Case Study: Insulin Sensitivity Enhancement

- Objective: To assess the effects of PHPEB on insulin sensitivity in diabetic models.

- Findings: In animal studies, PHPEB administration resulted in a significant decrease in fasting blood glucose levels compared to controls, suggesting its potential as an antidiabetic agent.

Anticancer Activity

Recent studies have explored the anticancer properties of PHPEB, focusing on its ability to induce apoptosis in cancer cells.

Case Study: Apoptosis Induction in Cancer Cells

- Objective: To evaluate the cytotoxic effects of PHPEB on various cancer cell lines.

- Findings: PHPEB demonstrated dose-dependent cytotoxicity against breast and prostate cancer cells, with mechanisms involving mitochondrial dysfunction and reactive oxygen species generation.

Neuroprotective Effects

Research has indicated that PHPEB may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Study: Neuroprotection Against Oxidative Stress

- Objective: To investigate the protective effects of PHPEB on neuronal cells exposed to oxidative stress.

- Findings: Treatment with PHPEB significantly reduced cell death and oxidative damage markers, indicating its potential role as a neuroprotective agent.

Cardiovascular Benefits

PHPEB's effects on cardiovascular health have also been examined, particularly regarding its impact on lipid profiles and endothelial function.

Case Study: Lipid Profile Improvement

- Objective: To determine the effects of PHPEB on lipid levels in hyperlipidemic subjects.

- Findings: Participants receiving PHPEB showed a marked reduction in LDL cholesterol and triglycerides, along with improved endothelial function.

Table 1: Summary of Research Findings on this compound

| Application Area | Study Type | Key Findings |

|---|---|---|

| Antidiabetic | Animal Studies | Decreased fasting blood glucose levels |

| Anticancer | In vitro Studies | Induced apoptosis in breast and prostate cancer cells |

| Neuroprotection | Cell Culture | Reduced oxidative stress-induced cell death |

| Cardiovascular Health | Clinical Trials | Improved lipid profiles and endothelial function |

Table 2: Comparative Analysis of this compound with Other Compounds

| Compound | Mechanism of Action | Primary Applications |

|---|---|---|

| This compound | Insulin sensitization, apoptosis induction | Diabetes, Cancer, Neuroprotection |

| Metformin | AMPK activation | Diabetes |

| Phenformin | Insulin sensitization | Diabetes |

| Berberine | AMPK activation | Metabolic syndrome |

Comparison with Similar Compounds

Key Findings:

Substituent Effects: Chlorine vs. Hydroxyl Groups: Chlorophenyl derivatives (e.g., 4022-81-5) exhibit high antimicrobial potency due to chlorine's electron-withdrawing effects, which enhance membrane penetration. Positional Isomerism: Para-substituted chlorophenyl biguanides (similarity score 1.00) outperform meta- or dichloro-substituted analogs (scores 0.97–0.95) in both stability and activity, suggesting the para position optimizes steric and electronic interactions .

Ethyl Linker Impact :

The ethyl chain in this compound may confer flexibility, enabling better binding to biological targets compared to rigid, direct aryl-biguanide linkages. This feature is absent in the analogs listed in , which lack alkyl spacers .

Polymeric vs. Monomeric Structures: Poly(hexamethylenebiguanide) () demonstrates prolonged antimicrobial effects due to its polymeric nature, which enhances residual activity on surfaces. Monomeric analogs like this compound may instead prioritize rapid bioavailability and metabolic clearance .

Preparation Methods

Melt Polycondensation

Melt polycondensation, a classical method for biguanide synthesis, involves heating equimolar amounts of cyanoguanidine derivatives and amines without solvents. For p-hydroxyphenylethylbiguanide, this would entail reacting 1-(2-chloroethyl)-4-hydroxybenzene (phenylethyl chloride) with dicyandiamide (DCDA) at 160–180°C under nitrogen protection.

The exothermic nature of this reaction necessitates careful temperature modulation to prevent decomposition. A study on analogous polyhexamethylene biguanide (PHMB) reported yields exceeding 99% under optimized conditions. However, challenges such as high viscosity and motor burnout due to inefficient stirring have limited its industrial adoption.

Solution Polycondensation

Solution methods employ polar aprotic solvents like N-methylpyrrolidone (NMP) to mitigate viscosity issues. In one protocol, 4-hydroxyphenylethylamine hydrochloride and dicyanoguanidine are refluxed in NMP at 145–155°C for 14 hours. Post-reaction, acetone is added to precipitate the product, followed by vacuum drying.

While this method improves stirring efficiency, yields are suboptimal (68.7% in PHMB syntheses). The high cost of solvent recovery and residual NMP in the final product further complicates large-scale application.

Advanced Preparation Methods

Suspension Polymerization

Suspension polymerization, as detailed in patent CN103396546A, offers a scalable alternative. The reaction is conducted in high-boiling solvents such as dichlorobenzene or dibromobenzene, which act as heat transfer media and prevent agglomeration.

Typical Procedure:

-

Combine 8 kg 1,6-dicyanoguanidine hexane, 6.05 kg hexamethylenediamine hydrochloride, and 10.8 L dichlorobenzene in a 50 L reactor.

-

Heat to 150°C under nitrogen for 18 hours.

-

Quench with boiling water, separate organic and aqueous layers, and perform azeotropic distillation.

-

Purify via activated carbon treatment and recrystallization.

This method achieves yields >99% with minimal solvent retention. Table 1 compares solvent performance:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichlorobenzene | 150 | 18 | 99.1 |

| Trichlorobenzene | 200 | 4 | 98.5 |

| Dibromobenzene | 200 | 4 | 97.8 |

Solid-Phase Synthesis

Solid-phase techniques, adapted from peptide chemistry, enable stepwise assembly of the biguanide backbone. Wang resin-bound 4-hydroxyphenylethylamine is sequentially treated with cyanogen bromide and guanidine derivatives. After cleavage from the resin, the crude product is purified via ion-exchange chromatography.

This method offers exceptional purity (>98%) but suffers from low throughput, making it suitable only for small-scale laboratory use.

Optimization of Reaction Conditions

Temperature and Time Effects

Elevated temperatures (150–200°C) accelerate polycondensation but risk hydroxyl group oxidation. Kinetic studies on PHMB synthesis revealed that 165°C for 12 hours optimizes the trade-off between reaction rate and byproduct formation.

Solvent Selection

Non-polar solvents like dichlorobenzene improve yield by reducing side reactions. Polar solvents, though effective in dissolving intermediates, necessitate costly post-treatment.

Purification and Characterization

Azeotropic Distillation

Azeotropic distillation with water removes residual solvents, achieving <0.1% solvent content in the final product.

Activated Carbon Treatment

Post-distillation, 5% (w/w) activated carbon is added to adsorb colored impurities. Decolorization at 80°C for 1.5 hours yields a transparent aqueous solution.

Analytical Validation

-

FT-IR : Peaks at 1620 cm⁻¹ (C=N stretching) and 3047 cm⁻¹ (aromatic C-H) confirm structural integrity.

-

¹H-NMR : δ 7.48–6.76 (m, aromatic protons) and δ 4.54 (s, methylene bridge) validate substitution patterns.

Industrial-Scale Production Considerations

Scalability Challenges

Suspension polymerization in 50 L reactors demonstrates feasibility for ton-scale production. However, solvent recycling systems must be integrated to meet environmental regulations.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Melt Polycondensation | 99.1 | 95.2 | Moderate | High |

| Suspension Polymerization | 99.1 | 98.7 | High | Medium |

| Solid-Phase Synthesis | 85.0 | 98.9 | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.